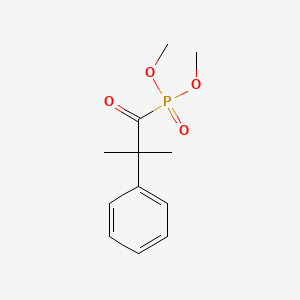
Dimethyl (2-methyl-2-phenylpropanoyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-methyl-2-phenylpropanoyl)phosphonate is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phosphonate group attached to a dimethyl ester, making it a versatile reagent in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (2-methyl-2-phenylpropanoyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, trimethyl phosphite can react with a halomethane under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the phosphonate ester.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2-methyl-2-phenylpropanoyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure efficient reactions.
Major Products Formed
Applications De Recherche Scientifique
Dimethyl (2-methyl-2-phenylpropanoyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which dimethyl (2-methyl-2-phenylpropanoyl)phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to participate in biochemical pathways and potentially inhibit or activate specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonates like dimethyl methylphosphonate and trimethyl phosphite. These compounds share the phosphonate group but differ in their specific chemical structures and properties.
Propriétés
Numéro CAS |
89187-60-0 |
|---|---|
Formule moléculaire |
C12H17O4P |
Poids moléculaire |
256.23 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-2-methyl-2-phenylpropan-1-one |
InChI |
InChI=1S/C12H17O4P/c1-12(2,10-8-6-5-7-9-10)11(13)17(14,15-3)16-4/h5-9H,1-4H3 |
Clé InChI |
VHJJZDXHLWXXPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C(=O)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















